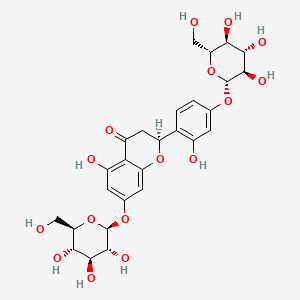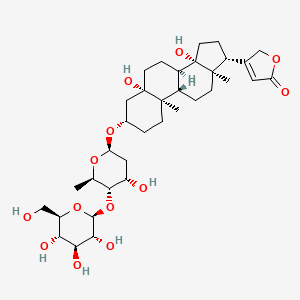
Steppogenin-7,4'-di-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Steppogenin-7,4’-di-O-beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of steppogenin with glucose under specific reaction conditions. The reaction typically requires the presence of a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is steppogenin. The reaction is catalyzed by an enzyme or a chemical catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Steppogenin-7,4’-di-O-beta-D-glucoside involves the extraction of the compound from the roots of Morus nigra. The extraction process includes grinding the roots, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Steppogenin-7,4’-di-O-beta-D-glucoside .
Análisis De Reacciones Químicas
Types of Reactions
Steppogenin-7,4’-di-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Steppogenin-7,4’-di-O-beta-D-glucoside can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid derivatives .
Aplicaciones Científicas De Investigación
Steppogenin-7,4’-di-O-beta-D-glucoside has various scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other flavonoid derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in inhibiting tyrosinase, an enzyme involved in melanin production, which makes it a potential candidate for skin-whitening agents.
Industry: It is used in the cosmetic industry for its potential skin-whitening and anti-aging properties.
Mecanismo De Acción
The mechanism of action of Steppogenin-7,4’-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Steppogenin-7,4’-di-O-beta-D-glucoside can be compared with other similar flavonoid compounds, such as:
Kuwanon G: Another flavonoid isolated from Morus species, known for its weak tyrosinase inhibitory activity.
Cudraflavone C: A flavonoid with weak tyrosinase inhibitory activity.
Cudraflavone B: Another flavonoid with weak tyrosinase inhibitory activity.
Propiedades
Fórmula molecular |
C27H32O16 |
|---|---|
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
(2S)-5-hydroxy-2-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-9-1-2-11(12(30)3-9)15-6-14(32)19-13(31)4-10(5-16(19)41-15)40-27-25(38)23(36)21(34)18(8-29)43-27/h1-5,15,17-18,20-31,33-38H,6-8H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
Clave InChI |
ZJKGZYLOMWQQSY-YGEVQDKLSA-N |
SMILES isomérico |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)





![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)

![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
